molecular formula C10H14F3NO B12848623 1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone CAS No. 617714-07-5

1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone

Cat. No.: B12848623
CAS No.: 617714-07-5
M. Wt: 221.22 g/mol
InChI Key: SOIOOSPYJUDYBW-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrrolidine ring, and a butenyl side chain

Preparation Methods

The synthesis of 1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone can be achieved through several synthetic routes. One common method involves the reaction of 1-pyrrolidinyl-2,2,2-trifluoroethanone with 1-butenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function . The butenyl side chain may also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:

Properties

CAS No.

617714-07-5

Molecular Formula

C10H14F3NO

Molecular Weight

221.22 g/mol

IUPAC Name

1-[2-[(Z)-but-1-enyl]pyrrolidin-1-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H14F3NO/c1-2-3-5-8-6-4-7-14(8)9(15)10(11,12)13/h3,5,8H,2,4,6-7H2,1H3/b5-3-

InChI Key

SOIOOSPYJUDYBW-HYXAFXHYSA-N

Isomeric SMILES

CC/C=C\C1CCCN1C(=O)C(F)(F)F

Canonical SMILES

CCC=CC1CCCN1C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.